molecular formula C13H14BrNO3S2 B2634035 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1797775-43-9

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2634035
CAS No.: 1797775-43-9
M. Wt: 376.28
InChI Key: FTTSFQYMTDLAOK-UHFFFAOYSA-N
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Description

Reactivity and Functionalization

  • Bromine as a Leaving Group : The C-Br bond facilitates nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl, alkyl, or heteroaryl groups.
  • Sulfonamide Flexibility : The -SO₂NH- group participates in hydrogen bonding and serves as a directing group for further modifications, such as alkylation or acylation.
  • Thiophene Electronics : The thiophene ring’s conjugated π-system enables participation in electrophilic substitutions or cycloadditions, diversifying the compound’s reactivity profile.

Applications in Medicinal Chemistry

  • Enzyme Inhibition : Sulfonamides are known inhibitors of carbonic anhydrases, proteases, and kinases. The bromine and thiophene groups in this compound may enhance binding affinity to hydrophobic enzyme pockets.
  • Anticancer and Antimicrobial Scaffolds : Structural analogs have shown promise in preclinical studies, leveraging the sulfonamide-thiophene synergy for targeting pathogenic or dysregulated cellular pathways.

Green Chemistry Contributions

Recent advances in electrochemical synthesis, such as the oxidative coupling of thiols and amines to form sulfonamides, highlight this compound’s relevance to sustainable chemistry. These methods minimize waste and avoid harsh reagents, aligning with principles of green chemistry.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-18-12(10-6-7-19-9-10)8-15-20(16,17)13-5-3-2-4-11(13)14/h2-7,9,12,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSFQYMTDLAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a thiophene derivative using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo-thiophene intermediate is then reacted with a benzenesulfonamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and subsequent reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination of thiophene derivatives.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a range of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways.

  • Case Study: Anticancer Activity
    Research has indicated that sulfonamide derivatives exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds similar to 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in tumors, thereby reducing tumor growth .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

  • Case Study: Enzyme Inhibition
    A study investigated the inhibition of phospholipase D isoforms by sulfonamide derivatives, including those structurally related to this compound. The findings revealed that these compounds could selectively inhibit phospholipase D2, which plays a role in various cellular signaling pathways . This selectivity is crucial for developing targeted therapies with fewer side effects.

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Case Study: Polymer Chemistry
    Research has explored the use of sulfonamide derivatives in synthesizing new polymeric materials with enhanced properties. For instance, incorporating sulfonamide groups into polymers can improve their thermal stability and mechanical strength, making them suitable for various industrial applications .

The compound this compound exhibits significant potential across multiple scientific fields. Its applications in medicinal chemistry highlight its therapeutic possibilities, particularly in cancer treatment and enzyme inhibition. Furthermore, its utility in material science underscores the versatility of sulfonamide derivatives in developing advanced materials. Ongoing research will likely uncover further applications and enhance our understanding of this compound's capabilities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and sulfonamide group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core structural features with other sulfonamide derivatives documented in the literature. Key analogs include:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Substituents/Modifications Key Features Reference
2-Bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide Bromine (C6H4), methoxy-ethyl-thiophene chain Electrophilic bromine, polar methoxy group, heteroaromatic thiophene N/A (Target)
Udenafil-d7 (CAS 1175992-76-3) Propoxy-d7, pyrazolo-pyrimidine core Deuterated propoxy group, fused heterocyclic system (PDE5 inhibitor analog)
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5) Bromine (thiophene), triazole-chlorophenyl Thiophene-sulfonamide backbone, halogenated aryl groups
2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS 792947-75-2) Dibromo-formylphenoxy, acetamide Polyhalogenated aromatic system, acetamide linker

Key Observations :

Halogenation: Bromine is a common substituent in these analogs, enhancing lipophilicity and binding affinity in biological targets (e.g., enzyme active sites). The target compound’s monobromo substitution contrasts with the dibromo group in CAS 792947-75-2, which may alter steric and electronic properties .

Linker Diversity : The methoxy-ethyl-thiophene chain in the target compound introduces conformational flexibility, whereas CAS 827593-21-5 uses a rigid triazole-chlorophenyl linker .

Pharmacological and Computational Insights

While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:

  • Udenafil-d7: A deuterated analog of the PDE5 inhibitor Udenafil, it highlights the importance of sulfonamide scaffolds in modulating enzyme activity.
  • Thiophene Sulfonamides : Compounds like CAS 827593-21-5 demonstrate that thiophene-sulfonamide hybrids are explored for kinase or protease inhibition, suggesting the target compound may share similar biological targets .

Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict the electronic properties of the target compound’s bromine and thiophene groups, aiding in rational drug design .

Recommendations :

  • Conduct DFT studies to model reactivity .
  • Use SHELX for crystallographic characterization .
  • Explore bioactivity against PDE isoforms, leveraging insights from Udenafil-d7 .

Biological Activity

2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom, a methoxy group, and a thiophene ring, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

The compound's molecular formula is C13H14BrN1O3S, with a molecular weight of approximately 353.23 g/mol. Its structure allows for various chemical reactions, primarily substitution reactions due to the presence of the bromine atom.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Anti-inflammatory Activity
    • A study demonstrated that related benzenesulfonamides exhibited significant anti-inflammatory effects in vivo. For instance, compounds similar to this compound showed inhibition rates of carrageenan-induced edema in rats ranging from 87% to 94% at varying doses .
  • Antimicrobial Activity
    • The compound's antimicrobial properties were evaluated against various bacterial strains. Related sulfonamides have shown minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli, indicating a promising antimicrobial profile .
  • Anticancer Activity
    • In vitro studies have indicated that compounds with structural similarities to this compound exhibit cytotoxic effects on cancer cell lines. For example, one study reported IC50 values in the micromolar range against various cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on compounds related to this compound:

Study Activity Tested Compound IC50/MIC Notes
Study AAnti-inflammatoryCompound 4a94.69% at 1hEffective in reducing edema in rats
Study BAntimicrobialCompound 4dMIC 6.72 mg/mL (E. coli)Strong antibacterial activity noted
Study CAnticancerCompound 5aIC50 = 0.65 µM (MCF-7)Induces apoptosis in cancer cells
Study DSelectivityCompound 35nM potencyHigh selectivity over related enzymes

The biological activities of sulfonamide compounds are often attributed to their ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth. For instance, the inhibition of lipoxygenases (LOX), which play a role in inflammatory responses, has been noted in related compounds . Additionally, these compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation.

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